2-(Benzylsulfanyl)-1-fluoro-3-nitrobenzene
Overview
Description
2-(Benzylsulfanyl)-1-fluoro-3-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a benzylsulfanyl group, a fluorine atom, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-1-fluoro-3-nitrobenzene typically involves the following steps:
Fluorination: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Thioether Formation: The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction where benzylthiol reacts with a suitable leaving group on the benzene ring, such as a halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-1-fluoro-3-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzylsulfanyl)-1-fluoro-3-nitrobenzene has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-1-fluoro-3-nitrobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. The presence of the nitro group can also influence its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylsulfanyl)-1-chloro-3-nitrobenzene
- 2-(Benzylsulfanyl)-1-bromo-3-nitrobenzene
- 2-(Benzylsulfanyl)-1-iodo-3-nitrobenzene
Uniqueness
2-(Benzylsulfanyl)-1-fluoro-3-nitrobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets.
Biological Activity
2-(Benzylsulfanyl)-1-fluoro-3-nitrobenzene, with the CAS number 1242618-47-8, is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a benzylsulfanyl group attached to a fluorinated nitrobenzene ring. Its molecular formula is C13H10FNO2S, and it is characterized by the following structural features:
- Fluorine Atom : Enhances lipophilicity and can influence biological interactions.
- Nitro Group : Often associated with biological activity due to its electron-withdrawing properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of both the nitro and fluorine groups suggests potential reactivity towards nucleophiles, which may lead to modulation of enzyme activities or receptor binding.
Key Mechanisms:
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in inflammatory processes.
- Receptor Interaction : The structure suggests potential binding to receptors that could modulate signaling pathways related to inflammation and pain.
In Vitro Studies
In vitro assays have been conducted to evaluate the anti-inflammatory properties of this compound. These studies typically measure the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins.
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|
This compound | TBD | TBD |
Note: TBD indicates that specific values were not available in the reviewed literature but are critical for understanding potency.
Case Studies
Several case studies have highlighted the biological effects of related compounds, suggesting a potential for similar activity in this compound:
- Anti-inflammatory Activity : In a study examining various nitro-substituted benzene derivatives, compounds with similar structures demonstrated significant inhibition of COX enzymes, leading to reduced inflammation markers in cell cultures.
- Cytotoxicity Assays : Preliminary cytotoxicity tests showed that derivatives with benzylsulfanyl groups exhibited selective toxicity towards cancer cell lines while sparing normal cells, indicating a potential therapeutic window.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The following general synthetic pathway can be outlined:
- Formation of Nitrobenzene Derivative : Starting from 1-fluoro-3-nitrobenzene.
- Sulfanylation Reaction : Introduction of the benzylsulfanyl group through nucleophilic substitution.
- Purification : Recrystallization or chromatography to obtain pure product.
Properties
IUPAC Name |
2-benzylsulfanyl-1-fluoro-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2S/c14-11-7-4-8-12(15(16)17)13(11)18-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGHCHQKFJGBQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=CC=C2F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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